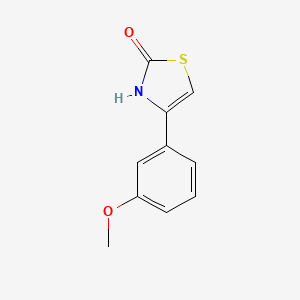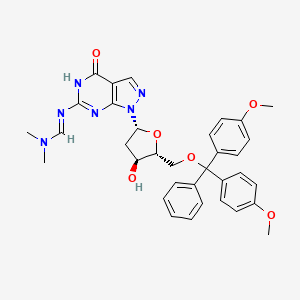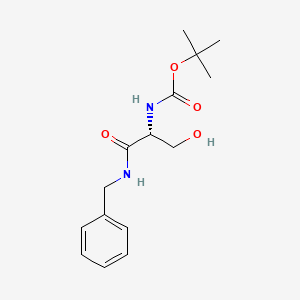
Boc-D-serine benzylamide
Overview
Description
Boc-D-serine benzylamide is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of D-serine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is converted to a benzylamide. This compound is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Mechanism of Action
Target of Action
Boc-D-serine Benzylamide is a complex compound that interacts with several targets. The primary targets of this compound are Trypsin-1 and Trypsin-2 . These are serine proteases that play crucial roles in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
The compound’s interaction with its targets involves the formation of a temporary complex, which alters the targets’ activity. It has been found to exhibit activity against the synthetic substrates Boc-Phe-Ser-Arg-Mec , Boc-Leu-Thr-Arg-Mec , Boc-Gln-Ala-Arg-Mec and Boc-Val-Pro-Arg-Mec .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. The compound has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics . It has also shown promise in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Boc-D-serine benzylamide plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as serine proteases, which recognize the serine residue and facilitate peptide bond formation. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the target biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, this compound can inhibit serine proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound may result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can affect the serine biosynthesis pathway, leading to changes in the levels of serine and other related metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. This compound can be transported across cell membranes by amino acid transporters, and its distribution within tissues can be influenced by binding to serum proteins and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-serine benzylamide typically involves the following steps:
Protection of the Amino Group: The amino group of D-serine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of Boc-D-serine.
Formation of Benzylamide: Boc-D-serine is then reacted with benzylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
The reaction conditions generally involve maintaining the reaction mixture at low temperatures (0-5°C) initially and then allowing it to warm to room temperature. The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-serine benzylamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, resulting in the formation of D-serine benzylamide.
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The benzylamide group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various amines or nucleophiles can be used in the presence of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Hydrolysis: D-serine benzylamide
Oxidation: Corresponding ketone or aldehyde derivatives
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
Boc-D-serine benzylamide has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anticonvulsants and neuroprotective agents.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Boc-L-serine benzylamide: Similar structure but derived from L-serine.
Boc-D-alanine benzylamide: Similar structure but derived from D-alanine.
Boc-D-phenylalanine benzylamide: Similar structure but derived from D-phenylalanine.
Uniqueness
Boc-D-serine benzylamide is unique due to the presence of the hydroxyl group in the serine moiety, which allows for additional functionalization and reactivity compared to other amino acid derivatives. This makes it a valuable intermediate in the synthesis of complex peptides and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(10-18)13(19)16-9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFYHNRRPGOYJS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-58-7 | |
| Record name | Boc-D-serine benzylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253790587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-butyl N-[(1R)-1-(benzylcarbamoyl)-2-hydroxyethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-D-Serine Benzylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3X7NB6X9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.1]nona-2,4-diene, 7-methoxy-, exo- (9CI)](/img/new.no-structure.jpg)
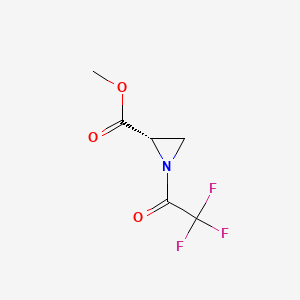
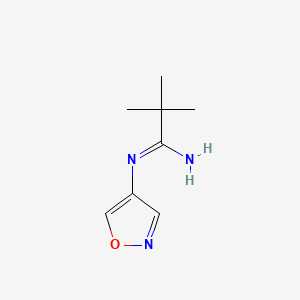
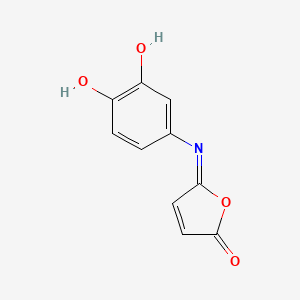
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)
![Imidazo[2,1-b]benzothiazole-3-thiol](/img/structure/B571728.png)
![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)

